molecular formula C4H4N2O3 B137347 Barbituric acid CAS No. 67-52-7

Barbituric acid

Cat. No.: B137347
CAS No.: 67-52-7
M. Wt: 128.09 g/mol
InChI Key: HNYOPLTXPVRDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbiturates typically involves the condensation of urea with diethyl malonate in the presence of sodium ethoxide, which acts as a base . This reaction forms barbituric acid, the parent compound of all barbiturates . The general reaction can be represented as follows:

Diethyl malonate+UreaBarbituric acid\text{Diethyl malonate} + \text{Urea} \rightarrow \text{this compound} Diethyl malonate+Urea→Barbituric acid

Industrial Production Methods: Industrial production of barbiturates follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Barbiturates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Barbituric acid and its derivatives have been extensively studied for their pharmacological properties:

  • Anticonvulsant Activity : this compound derivatives are known for their efficacy in treating epilepsy and other seizure disorders. They function by enhancing the inhibitory neurotransmitter GABA's effects on neuronal activity .
  • Antitumor Effects : Recent studies have highlighted the potential of novel this compound derivatives in cancer treatment. For instance, a compound designated as 1b has shown potent cytotoxicity against lung cancer cells without affecting normal cells, suggesting its therapeutic promise .
  • Antimicrobial Properties : this compound derivatives have demonstrated activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Hepatoprotective Effects : A derivative known as BA-5 has been shown to inhibit liver fibrosis by blocking specific signaling pathways involved in hepatic stellate cell activation . This suggests potential applications in treating liver diseases.

Industrial Applications

Beyond pharmacology, this compound finds utility in various industrial sectors:

  • Dyes and Pigments : Certain derivatives of this compound are used as industrial dyes and pigments due to their vibrant colors and stability under light exposure .
  • Polymer Chemistry : this compound serves as a catalyst in polymerization reactions, contributing to the development of plastics and textiles .
  • Organic Synthesis : It acts as a building block in multicomponent reactions, facilitating the synthesis of complex heterocyclic compounds. This application is crucial in developing new materials with specific properties .

Case Study 1: Antitumor Activity

In a study evaluating the anticancer activity of this compound derivatives, compound 1b showed significant cytotoxicity against A549 lung cancer cells. In vivo tests indicated that this compound effectively inhibited tumor growth in mouse xenograft models without causing toxicity to normal tissues. The mechanism of action was linked to specific apoptotic pathways activated by the compound .

Case Study 2: Antimicrobial Efficacy

A series of this compound derivatives were synthesized and tested for their antimicrobial properties. Among them, several compounds exhibited potent inhibition against both bacterial and fungal strains, indicating their potential for development into new antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmacologyAnticonvulsantsEnhances GABA activity
Antitumor agentsCompound 1b shows high cytotoxicity against lung cancer cells
Antimicrobial agentsEffective against Staphylococcus aureus and Candida albicans
Industrial ChemistryDyes and pigmentsUtilized for vibrant color production
Polymerization catalystsFacilitates plastic and textile production
Organic SynthesisBuilding block for heterocyclic compoundsKey role in multicomponent reactions

Comparison with Similar Compounds

Biological Activity

Barbituric acid, a derivative of uracil, has been a subject of interest in pharmacology due to its diverse biological activities. While it is primarily known for its role in the synthesis of various barbiturate drugs, recent studies have highlighted its potential therapeutic applications beyond sedatives and anesthetics. This article explores the biological activity of this compound, focusing on its derivatives, particularly BA-5, and their implications in cancer treatment, liver fibrosis, and metabolic disorders.

Antitumor Activity

Recent research has demonstrated that certain derivatives of this compound exhibit significant antitumor properties. For instance, the compound BA-5 was shown to inhibit hepatocellular carcinoma (HCC) cell viability in a dose- and time-dependent manner. In vitro studies indicated that BA-5 treatment led to reduced phosphorylation of the AKT/p70S6K signaling pathway while sparing the MAPK pathway. This suggests a targeted mechanism by which BA-5 induces apoptosis through caspase-7 and PARP cleavage, thereby promoting cell death in HCC cells .

Table 1: Effects of BA-5 on HCC Cell Lines

Cell LineTreatment Concentration (µM)Viability Inhibition (%)Key Mechanism
SK-Hep 10 - 2070% at 20 µMAKT/p70S6K pathway inhibition
HepG20 - 2065% at 20 µMCaspase activation
Huh70 - 2075% at 20 µMPARP cleavage
Hep3B0 - 2080% at 20 µMApoptosis induction

Antifibrotic Effects

This compound derivatives have also been investigated for their antifibrotic effects, particularly in liver fibrosis. A study found that BA-5 inhibited hepatic stellate cell (HSC) activation by blocking TGF-β1 and LPS-induced NF-κB signaling pathways. This action not only reduced fibrosis but also mitigated inflammation by preventing macrophage recruitment and activation .

Table 2: Effects of BA-5 on Liver Fibrosis Markers

MarkerControl Group (n=10)BA-5 Treated Group (n=10)Significance (p-value)
ALT (U/L)120 ± 1545 ± 10<0.01
TGF-β1 (pg/mL)500 ± 50200 ± 30<0.05
Collagen deposition (µg/g)300 ± 40100 ± 20<0.01

Metabolic Disorders

In addition to its anticancer and antifibrotic properties, this compound derivatives like BA-5 have shown promise in addressing metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). In animal models, BA-5 treatment significantly decreased serum levels of alanine aminotransferase (ALT), low-density lipoprotein (LDL), and triglycerides while improving mood-related behaviors associated with high-fat diets .

Table 3: Impact of BA-5 on Metabolic Parameters

ParameterControl Group (n=10)BA-5 Treated Group (n=10)Significance (p-value)
ALT (U/L)150 ± 2060 ± 15<0.01
LDL (mg/dL)130 ± 2570 ± 10<0.01
Triglycerides (mg/dL)200 ± 3090 ± 15<0.01

Case Study: Barbiturate Poisoning

A notable case involved a young woman who overdosed on pentobarbital, a barbiturate derivative. The patient presented with classic symptoms of barbiturate poisoning: impaired consciousness, hypotension, and hypothermia. Treatment included airway management and supportive care, highlighting the importance of recognizing barbiturate toxicity in clinical settings . This case underscores the dual nature of barbiturates as both therapeutic agents and potential poisons.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for barbituric acid and its derivatives?

this compound is typically synthesized via the condensation of malonic acid with urea under acidic conditions . For derivatives, Knoevenagel condensation is widely employed, where this compound reacts with aldehydes (aromatic or α,β-unsaturated) in the presence of catalysts like triethylamine or ionic liquids to form arylidene or alkylidene derivatives . Advanced derivatives, such as spirocyclopropylbarbiturates, can be synthesized via electrocatalytic Michael-initiated ring-closure (MIRC) reactions using this compound and activated olefins in alcoholic media .

Q. How is the crystal structure of this compound determined, and what are its key polymorphic forms?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving this compound’s crystal structure. Two polymorphs are well-characterized:

  • Form I : Thermodynamically stable enol tautomer, obtained via slow cooling from methanol, with planar molecular geometry and N-H···O hydrogen-bonded networks .
  • Form II : A P2₁/c polymorph with two distinct conformers in the asymmetric unit (one planar, one envelope-shaped), stabilized by alternative hydrogen-bonding motifs . Computational lattice energy analysis confirms Form II’s lower energy despite its conformational flexibility .

Q. What analytical techniques are used to quantify this compound in biological and environmental samples?

Spectrophotometric methods are widely applied. For example:

  • Batch/FI Spectrophotometry : Oxidative coupling with 4-aminoantipyrine and KIO₃ produces a purple product (λ = 510 nm), with detection limits of 0.45–0.48 μg mL⁻¹. This method is validated for urine and water samples .
  • NMR Spectroscopy : Deuterated DMSO solvent interactions alter chemical shifts, particularly for imino protons (Δδ ≈ 2 ppm downfield), enabling tautomer differentiation .

Q. How does tautomerism affect this compound’s reactivity and stability?

this compound exists predominantly in the enol form in the solid state due to intramolecular hydrogen bonding, as confirmed by SC-XRD . In solution, keto-enol tautomerism is influenced by solvent polarity and hydrogen-bonding capacity. Theoretical studies (DFT/BLYP) show that proton transfer between tautomers involves low-energy barriers (<5 kcal/mol), favoring the enol form in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. What mechanistic insights explain this compound derivatives’ DNA-binding properties?

Derivatives like 4j and 4m (N,N-dimethyl this compound/4-hydroxybenzaldehyde adducts) interact with ctDNA via minor groove binding. Molecular docking and UV-Vis spectroscopy reveal that planar substituents enhance π-π stacking with DNA bases, while flexible alkyl chains improve topological complementarity. Quantum mechanics calculations further validate binding energies (ΔG ≈ -8 kcal/mol) .

Q. How can enantioselective catalysis be applied to this compound derivatives?

Recent advances use organocatalysts (e.g., thiourea-based) or chiral metal complexes (e.g., Pd-BINAP) for asymmetric transformations. For example, Michael additions of nitromethane to alkylidene barbiturates achieve >90% enantiomeric excess (ee) under mild conditions . Key challenges include managing the electrophilicity of α,β-unsaturated derivatives and avoiding racemization during ring-opening steps .

Q. What challenges arise in polymorph screening for this compound?

Conformational flexibility complicates polymorph prediction. Computational lattice energy searches (via force fields or DFT) reveal >20 hypothetical structures within 5 kJ/mol of known forms. Experimentally, solvent-mediated phase transitions (e.g., methanol vs. THF) favor Form I or II, but kinetic trapping of metastable forms is common .

Q. How do solvent-solute interactions influence this compound’s NMR spectra?

In DMSO-d₆, this compound forms H-bonded associates with 2–4 solvent molecules. GIAO-DFT (BLYP functional) calculations show:

  • Imino protons : Downfield shifts (δ ≈ 10–12 ppm) due to N-H···O=S interactions.
  • Methylene protons : Upfield shifts (δ ≈ 3 ppm) from weak C-H···O contacts. Experimental ¹H/¹³C NMR data align with clusters involving four DMSO molecules .

Q. What is the enzymatic role of barbiturase in this compound metabolism?

Barbiturase (EC 3.5.2.x) catalyzes the hydrolysis of this compound to ureidomalonic acid in Rhodococcus erythropolis. The Zn²⁺-dependent enzyme (4.4 mol Zn²⁺/mol) operates via a conserved amidohydrolase mechanism, with Kₘ = 1.0 mM and Vₘₐₓ = 2.5 μmol/min/mg. Competitive inhibition by dihydro-L-orotate suggests shared binding motifs .

Q. How can this compound derivatives be optimized for antimicrobial activity?

Structure-activity relationship (SAR) studies highlight:

  • Aroylhydrazones : Electron-withdrawing substituents (e.g., -NO₂) enhance Gram-positive activity (MIC ≈ 8 μg/mL) by disrupting membrane integrity .
  • 5-Arylidene derivatives : Extended conjugation improves redox cycling, generating ROS for antifungal action (e.g., against C. albicans) .

Tables

Property Value/Description Reference
Molecular FormulaC₄H₄N₂O₃
Enol Tautomer Stability (ΔG)-3.2 kcal/mol (DFT/BLYP in DMSO)
DNA-Binding (ΔG, 4j)-8.1 kcal/mol (Molecular Docking)
Detection Limit (UV-Vis)0.45 μg mL⁻¹ (Batch) / 0.48 μg mL⁻¹ (FI)

Properties

IUPAC Name

1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYOPLTXPVRDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4390-16-3 (mono-hydrochloride salt)
Record name Barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020129
Record name Barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White powder; [Alfa Aesar MSDS], Solid
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barbituric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12026
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.9e-05 mg/mL at 37 °C
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67-52-7
Record name Barbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARBITURIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ92Y2793G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 °C
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid (10 mg.) was dissolved in 0.5 ml. dimethyl formamide (DMF) and was treated first with a solution of 5 mg. dicyclohexyl carbodiimide (DCC) in 0.5 ml. DMF and then with a solution of 12 mg. p-nitrophenol in 0.5 ml. DMF at 4° C. After standing overnight at this temperature, the mixture was evaporated to dryness and then dissolved in 1.5 ml. of a 1:1 mixture of glycerine-water. Bovine serum albumin (20 mg.) was added and the mixture was allowed to react for eight hours at room temperature and then overnight at 4° C. The product was then dialyzed against distilled water for two days to remove unreacted barbituric acid derivative and the p-nitrophenol which was displaced from the barbituric acid by the protein, to afford the bovine serum albumin-barbituric acid conjugate. The degree of substitution was estimated to be 2-3 moles of barbiturates per mole of protein, calculated from the extinction coefficient of the absorbtion at 202 mμ.
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Potassium pyrrole (3.0 g., 0.03 mole), 1-iodobutane (9.2 g., 0.05 moles) and 10 ml. of tetrahydrofuran were combined and refluxed for 1.5 hours by which time the reaction mixture had become a thick mass. The reaction mixture was diluted with 30 ml. of water and extracted with 35 ml. of ether. The ether was backwashed with water, then added to a solution of anhydrous alloxan (4.8 g., 0.03 mole) obtained by heating in 50 ml. of ethanol. The ether was distilled away, 6N hydrochloric acid (5 ml., 0.03 mole) was added, and the mixture refluxed for 3 minutes, cooled, evaporated to a gum, and triturated with water to afford title product [5.1 g.; m.p. 135 (dec); m/e 265].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.